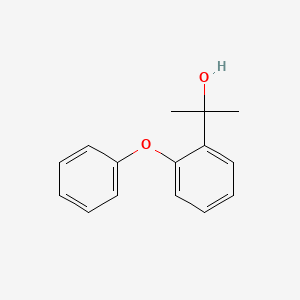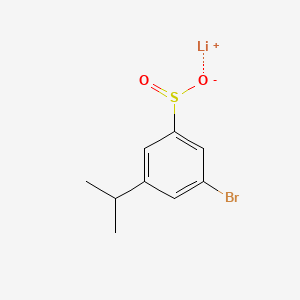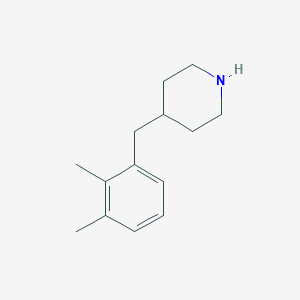
2(1H)-Pyridinethione, 4-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyridinethione, 4-chloro-: is a heterocyclic compound containing a pyridine ring with a thione group at the 2-position and a chlorine atom at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinethione, 4-chloro- typically involves the chlorination of 2(1H)-pyridinethione. One common method is the reaction of 2(1H)-pyridinethione with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of 2(1H)-Pyridinethione, 4-chloro- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: 2(1H)-Pyridinethione, 4-chloro- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of 2(1H)-Pyridinethione, 4-chloro- can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of the corresponding thiol.
Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions. This reaction is typically carried out in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA, acetic acid (CH₃COOH) as a solvent.
Reduction: LiAlH₄, NaBH₄, tetrahydrofuran (THF) as a solvent.
Substitution: NaOH, K₂CO₃, dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 2(1H)-Pyridinethione, 4-chloro- is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, 2(1H)-Pyridinethione, 4-chloro- is studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical drugs. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, 2(1H)-Pyridinethione, 4-chloro- is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes. Its reactivity and versatility make it a valuable component in various industrial processes.
作用机制
The mechanism of action of 2(1H)-Pyridinethione, 4-chloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or antifungal effects.
相似化合物的比较
2(1H)-Pyridinethione: Lacks the chlorine atom at the 4-position, resulting in different reactivity and biological activity.
4-Chloropyridine: Contains a chlorine atom at the 4-position but lacks the thione group, leading to different chemical properties and applications.
2-Mercaptopyridine:
Uniqueness: 2(1H)-Pyridinethione, 4-chloro- is unique due to the presence of both the thione group and the chlorine atom, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
4-chloro-1H-pyridine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNS/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPSVLFVEMJREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
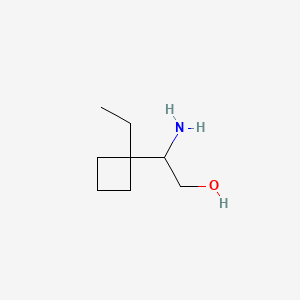

![3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea,trifluoroaceticacid](/img/structure/B13614294.png)
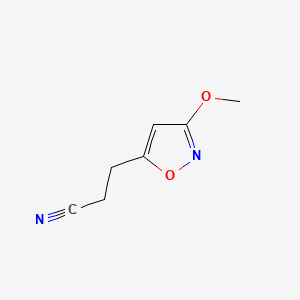
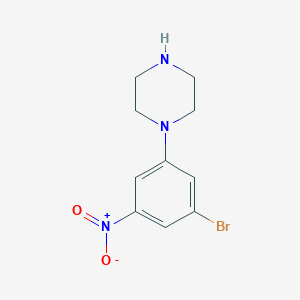

![(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B13614315.png)
